2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane
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Overview
Description
2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane is an organic compound with the molecular formula C₁₃H₁₁FO. It is characterized by the presence of a fluoronaphthalene moiety attached to an oxirane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane typically involves the reaction of 1-fluoronaphthalene with an appropriate epoxidizing agent. One common method is the reaction of 1-fluoronaphthalene with a halomethyl oxirane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. The fluoronaphthalene moiety can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Chloronaphthalen-2-yl)methyl]oxirane
- 2-[(1-Bromonaphthalen-2-yl)methyl]oxirane
- 2-[(1-Iodonaphthalen-2-yl)methyl]oxirane
Uniqueness
2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C13H11FO |
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Molecular Weight |
202.22 g/mol |
IUPAC Name |
2-[(1-fluoronaphthalen-2-yl)methyl]oxirane |
InChI |
InChI=1S/C13H11FO/c14-13-10(7-11-8-15-11)6-5-9-3-1-2-4-12(9)13/h1-6,11H,7-8H2 |
InChI Key |
PDVOUQKUCTZLFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=C(C3=CC=CC=C3C=C2)F |
Origin of Product |
United States |
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